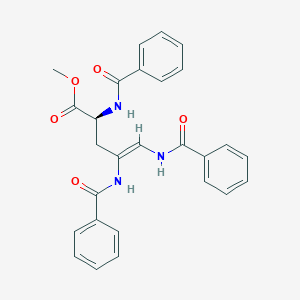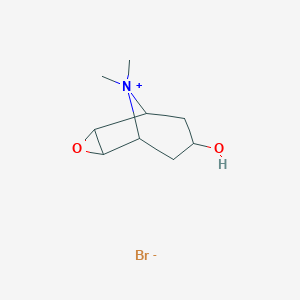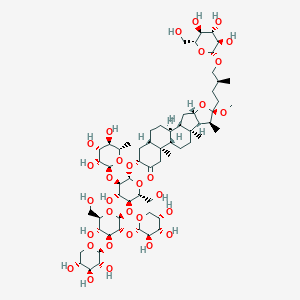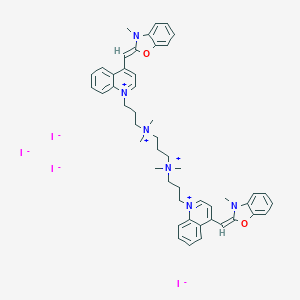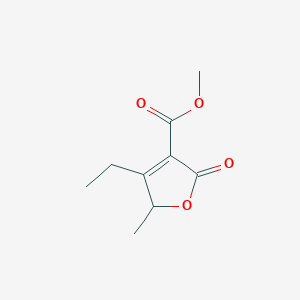
2H-Pyran-2-one, 4-methoxy-6-(2-phenylethyl)-
Vue d'ensemble
Description
“2H-Pyran-2-one, 4-methoxy-6-(2-phenylethyl)-”, also known as “4-Methoxy-6-phenethyl-2H-pyran-2-one”, is a chemical compound with the molecular formula C14H14O3 and a molecular weight of 230.2592 . It has been the subject of scientific research due to its potential applications in various fields.
Molecular Structure Analysis
The molecular structure of “2H-Pyran-2-one, 4-methoxy-6-(2-phenylethyl)-” consists of a pyran ring with a methoxy group at the 4-position and a phenethyl group at the 6-position . The IUPAC Standard InChI isInChI=1S/C14H14O3/c1-16-13-9-12 (17-14 (15)10-13)8-7-11-5-3-2-4-6-11/h2-6,9-10H,7-8H2,1H3 . Physical And Chemical Properties Analysis
The physical and chemical properties of “2H-Pyran-2-one, 4-methoxy-6-(2-phenylethyl)-” include a molecular weight of 230.2592 . More specific properties such as melting point, boiling point, solubility, and spectral data may be found in specialized chemistry databases or literature.Applications De Recherche Scientifique
1. Traditional Herbal Medicine and Dietary Supplement DDK is the major and most promising component of the tropical plant Alpinia zerumbet (shell ginger), a species of the ginger family Zingiberaceae . Alpinia zerumbet is known for its human use as a traditional herbal medicine, food, and dietary supplement .
Antiobesity Pharmaceutical Drugs
DDK and its synthesized products may be used for the potential development of promising antiobesity pharmaceutical drugs .
Dietary Supplements
DDK and its synthesized products may be used for the preparation of specific and safe dietary supplements .
Natural Herbicides or Fungicides
DDK and its synthesized products may be used as effective natural herbicides or fungicides .
Neuroprotective Activities
5,6-Dehydrokawain, a kavalactone originally found in Piper methysticum (kava plant) and Alpinia, exhibits neuroprotective activities .
Antithrombotic Activities
5,6-Dehydrokawain inhibits aggregation and ATP release of platelets as well as formation of thromboxane B2 (TxB2), exhibiting antithrombotic activities .
Promotes Osteoblastic MC3T3-E1 Cell Differentiation
5,6-Dehydrokawain and DDK, which were isolated from Alpinia zerumbet rhizomes, promote differentiation of osteoblastic MC3T3-E1 cells .
Potential Anabolic Therapeutic Agent
5,6-Dehydrokawain and DDK may have clinical potential for preventing osteoporosis, and could be considered as potential anabolic therapeutic agents .
Mécanisme D'action
Target of Action
Dihydro-5,6-dehydrokawain (DDK) is a major component of the tropical plant Alpinia zerumbet, a species of the ginger family Zingiberaceae . It belongs to the large chemical group of kavalactones
Mode of Action
It’s known that ddk and its derivatives have shown biological activities against plant pathogenic fungi and termites . One of the synthesized compounds, dimethyl [6-(2-phenylethyl)-2-oxo-2H-pyran-4-yl]phosphorothionate, had the strongest antifungal activity of 91% at 100 ppm against Corticium rolfsii .
Biochemical Pathways
It’s known that ddk and its derivatives have shown biological activities against plant pathogenic fungi and termites .
Pharmacokinetics
Ddk can be easily identified and quantified by hplc and gc . DDK contents in fresh leaves, stems, and rhizomes range from 80 to 410 mg/g, requiring solvent extraction procedures to ensure high DDK yield .
Result of Action
DDK and its derivatives have shown biological activities against plant pathogenic fungi and termites . One of the synthesized compounds, dimethyl [6-(2-phenylethyl)-2-oxo-2H-pyran-4-yl]phosphorothionate, had the strongest antifungal activity of 91% at 100 ppm against Corticium rolfsii .
Action Environment
It’s known that ddk is a major component of the tropical plant alpinia zerumbet , suggesting that it may be influenced by the environmental conditions of tropical regions.
Propriétés
IUPAC Name |
4-methoxy-6-(2-phenylethyl)pyran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-16-13-9-12(17-14(15)10-13)8-7-11-5-3-2-4-6-11/h2-6,9-10H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVXOWIKMOIVICB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)OC(=C1)CCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10185453 | |
| Record name | 7,8-Dihydro-5,6-dehydrokawain | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10185453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2H-Pyran-2-one, 4-methoxy-6-(2-phenylethyl)- | |
CAS RN |
3155-51-9 | |
| Record name | 5,6-Didehydro-7,8-dihydrokawain | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3155-51-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7,8-Dihydro-5,6-dehydrokawain | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003155519 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7,8-Dihydro-5,6-dehydrokawain | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10185453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Dihydro-5,6-dehydrokawain (DDK) and where is it found?
A: Dihydro-5,6-dehydrokawain (DDK), also known as 7,8-Dihydro-5,6-dehydrokawain or 2H-Pyran-2-one, 4-methoxy-6-(2-phenylethyl)-, is a kavalactone found primarily in Alpinia zerumbet, also known as shell ginger. [, , , , ] It's a major bioactive component of the plant, particularly abundant in the rhizomes. [, ]
Q2: What are the potential therapeutic applications of DDK?
A: Research suggests DDK possesses various pharmacological properties including: * Anti-inflammatory: Reduces nitric oxide and prostaglandin E2 production in cells. []* Anti-melanogenic: Inhibits tyrosinase activity and melanin formation in cells. [, ]* Anti-obesity: Increases cAMP levels, stimulates glycerol release, and inhibits lipid accumulation in adipocytes. []* Anti-platelet aggregation: Inhibits platelet aggregation induced by specific agents like arachidonic acid and collagen. []* Anti-fungal: Exhibits activity against certain plant pathogenic fungi. []* Osteogenic: Promotes differentiation of osteoblastic cells, potentially beneficial for osteoporosis. []* HIV-1 integrase and neuraminidase inhibition: Shows potential for antiviral activity. []
Q3: How does DDK exert its anti-inflammatory effects?
A: DDK significantly inhibits the production of nitric oxide and prostaglandin E2 (PGE2) in lipopolysaccharide-induced RAW 264.7 cells. [] These molecules play a key role in inflammatory responses, and their inhibition suggests DDK's potential as an anti-inflammatory agent.
Q4: What is known about DDK's impact on melanogenesis?
A: DDK demonstrates anti-melanogenic effects by inhibiting tyrosinase activity and reducing melanin formation in B16F10 cells, a melanoma cell line. [] This suggests its potential for treating hyperpigmentation disorders.
Q5: Can DDK be used to combat obesity?
A: In vitro studies using 3T3-L1 adipocytes demonstrate that DDK increases intracellular cyclic adenosine monophosphate (cAMP) concentrations, stimulates glycerol release, and inhibits lipid accumulation. [] Additionally, it reduces intracellular triglyceride content and inhibits key enzymes involved in lipid metabolism, such as glycerol-3-phosphate dehydrogenase (GPDH) and pancreatic lipase. [] These findings suggest DDK might have potential as an anti-obesity agent.
Q6: Does DDK interact with platelet function?
A: DDK exhibits antiplatelet activity by inhibiting aggregation and ATP release induced by arachidonic acid and collagen. [] This effect appears to be linked to the suppression of thromboxane A2 formation. []
Q7: What is the mechanism behind DDK's antifungal activity?
A: While the exact mechanism remains unclear, studies show that a derivative of DDK, Dimethyl [6-(2-phenylethyl)-2-oxo-2H-pyran-4-yl]phosphorothionate, exhibits strong antifungal activity against the plant pathogen Corticium rolfsii. [] This suggests potential for DDK or its derivatives in agricultural applications.
Q8: Can DDK be beneficial for bone health?
A: Research indicates that DDK promotes the differentiation of osteoblastic MC3T3-E1 cells, a crucial process for bone formation. [] This finding suggests its potential therapeutic application for bone-related diseases like osteoporosis.
Q9: What is the significance of DDK inhibiting HIV-1 integrase and neuraminidase?
A: DDK exhibits potent inhibition of HIV-1 integrase, an enzyme crucial for viral replication. [] It also demonstrates mixed-type inhibition of neuraminidase, another vital enzyme for viral activity. [] These findings highlight DDK's potential as a lead compound for developing antiviral drugs.
Q10: What is known about the pharmacokinetics of DDK?
A: Studies in rats show that after intravenous administration, DDK exhibits a biphasic elimination profile, suggesting a rapid distribution phase followed by a slower elimination phase. [] Further research is necessary to fully understand its absorption, distribution, metabolism, and excretion (ADME) profile.
Q11: Are there any known analytical methods to detect and quantify DDK?
A: High-performance liquid chromatography (HPLC) methods have been developed and validated for the determination of DDK in various matrices, including plant materials and rat plasma. [, ] These methods are crucial for quality control and research purposes.
Q12: Has DDK been investigated for its safety and toxicity?
A: While detailed toxicological studies are limited, some research has been conducted on the safety profile of DDK. [] Further investigation is necessary to comprehensively assess its potential toxicity and long-term effects.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



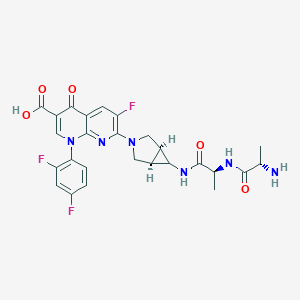
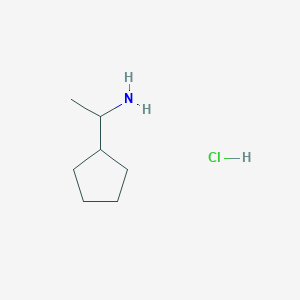

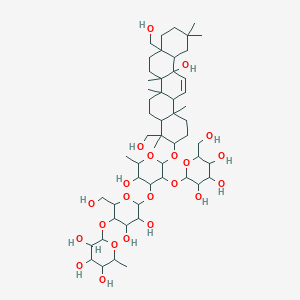
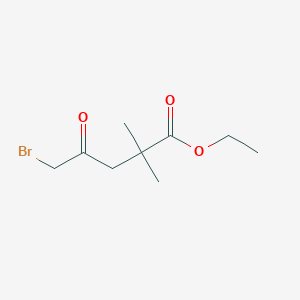
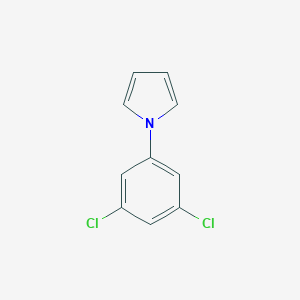
![2-(Trifluoromethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B117196.png)
